3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
3-(3-Cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 866144-53-8) is a propanoic acid derivative featuring a cyclohexenyl substituent and an isoindol-1-one moiety. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol . The compound’s structure combines a partially unsaturated cyclohexenyl ring and a bicyclic isoindol-1-one system, which may confer unique physicochemical properties, such as intermediate lipophilicity and conformational flexibility.
Properties
IUPAC Name |
3-cyclohex-3-en-1-yl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h1-2,4-5,8-9,12,15H,3,6-7,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMTKZOZFMIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions. Advanced techniques such as high-pressure reactors and continuous flow systems are often employed to optimize yield and purity in industrial settings. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block for further chemical modifications .
Chemistry
This compound is utilized as a building block for synthesizing complex organic molecules. Its structural uniqueness allows chemists to explore novel synthetic pathways and develop derivatives with enhanced properties.
Biology
In biological research, 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is being investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets suggests it may play a role in modulating enzyme activity or receptor functions, which could lead to insights into various biological processes.
Medicine
The therapeutic potential of this compound is being explored in the context of treating various diseases. Preliminary studies indicate that it may exhibit anticancer activity, with investigations into its effects on different cancer cell lines showing promising results. For instance, related compounds have demonstrated significant antiproliferative effects against human cancer cell lines .
Industry
In industrial applications, this compound is being utilized in the development of advanced materials and polymers. Its unique chemical structure may confer specific properties that are advantageous for material science applications.
Case Study 1: Anticancer Activity
Research has shown that derivatives of isoindoline compounds exhibit varying degrees of antiproliferative activity against cancer cell lines. For example, compounds structurally related to 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have been tested for their efficacy against HCT-116 and MCF-7 cell lines, revealing IC50 values in the low micromolar range . This suggests a potential pathway for developing new anticancer therapies.
Case Study 2: Chemical Synthesis Innovations
Innovative synthetic routes have been developed to produce this compound efficiently. Utilizing chemoselective reactions allows for the modification of the isoindoline structure while maintaining high yields of the desired product. Such advancements contribute significantly to the field of organic chemistry by providing new methodologies for synthesizing complex molecules .
Mechanism of Action
The mechanism of action of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Cyclohexenyl Group : The cyclohexenyl substituent introduces partial unsaturation, balancing rigidity and flexibility. This may enhance membrane permeability compared to fully aromatic analogs .
- Chlorophenyl Groups : Chlorine atoms enhance lipophilicity and enable halogen bonding, which is critical in drug-receptor interactions. Dichlorophenyl analogs (e.g., CAS sc-309581) exhibit higher molecular weights and may display altered pharmacokinetics .
- Methyl/Methoxyphenyl Groups : Methyl groups boost lipophilicity, whereas methoxy groups introduce H-bond acceptors, improving solubility. These modifications are common in optimizing bioavailability .
Pharmaceutical Relevance of Structural Analogs
- Isindone (CAS 31842-01-0): A related isoindol-1-one derivative with anti-inflammatory properties, marketed under proprietary names like Flosin and Reumofene.
- Antimicrobial Activity: Chlorinated phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) exhibit selective antimicrobial effects against E. coli and S. aureus, suggesting that halogenation may enhance biological activity in related compounds .
Biological Activity
3-(3-Cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS Number: 866137-08-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21NO3
- Molecular Weight : 287.36 g/mol
- Purity : >90%
Biological Activity Overview
The biological activity of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been investigated in various studies, revealing its potential therapeutic applications.
The compound appears to exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes. Preliminary studies suggest that it may influence neuronal excitability and synaptic transmission.
Neuroprotective Activity
Research indicates that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress and neuronal cell death in models of neurodegeneration.
Antidepressant-like Effects
In animal models, administration of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has shown antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.
Case Studies
Detailed Research Findings
- Neuronal Hyperexcitability :
- Antidepressant Activity :
- Oxidative Stress Reduction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
